molecular formula C14H30O B8799563 6-Tetradecanol CAS No. 6836-39-1

6-Tetradecanol

Cat. No. B8799563
M. Wt: 214.39 g/mol
InChI Key: KATMMOGJSFLTOP-UHFFFAOYSA-N
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Patent
US05059347

Procedure details

4-tetradecanol; 5-tetradecanol; 6-tetradecanol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][CH2:3][CH:4]([OH:15])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH3:16]CCCC(O)CCCCCCCCC.CCCCCC(O)CCCCCCCC>>[CH3:2][CH2:3][CH:4]([OH:15])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(CCCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(CCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC(CCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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